molecular formula C20H21ClN4O3S2 B2727024 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1019097-92-7

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2727024
CAS RN: 1019097-92-7
M. Wt: 464.98
InChI Key: UOVORLJQXSOBJB-UHFFFAOYSA-N
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Description

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O3S2 and its molecular weight is 464.98. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes, highlighting the compound's role in the formation of supramolecular architectures through hydrogen bonding. These complexes have shown significant antioxidant activity, demonstrating the compound's potential in creating substances with beneficial oxidative stress mitigation properties (Chkirate et al., 2019).

Antimicrobial and Antibacterial Properties

Further studies on pyrazole-acetamide derivatives have underscored their efficacy in antimicrobial applications. Coordination complexes constructed from these derivatives exhibit outstanding antibacterial activity against various strains, such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations that rival those of well-known antibiotics. This opens avenues for the development of new antibacterial agents to combat resistant bacterial strains (Chkirate et al., 2022).

Antitumor and Antipsychotic Applications

The structural versatility of pyrazole-acetamide derivatives has been explored for potential antitumor and antipsychotic effects. Some derivatives have been found to exhibit a profile similar to antipsychotic drugs in behavioral animal tests without interacting with dopamine receptors, presenting a unique pathway for therapeutic applications. Additionally, certain compounds have shown mild to moderate antitumor activity against human breast adenocarcinoma cell lines, indicating their potential in cancer therapy research (Wise et al., 1987).

Synthesis and Characterization of Heterocyclic Compounds

The compound's framework has facilitated the synthesis of new heterocyclic compounds, showcasing its utility in creating diverse molecular structures with expected high biological activity against various microorganisms. This highlights the compound's role in developing new antimicrobial agents through the synthesis of novel chemical structures (Aly et al., 2011).

Insecticidal Activities

Research into derivatives of pyrazole-acetamide has extended into the agricultural sector, with some compounds being synthesized and assessed for insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This illustrates the potential of these compounds in contributing to the development of new, more effective insecticides (Fadda et al., 2017).

properties

IUPAC Name

2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S2/c1-12-4-8-15(9-5-12)30(27,28)18-19(22)25(24-20(18)29-3)11-17(26)23-14-7-6-13(2)16(21)10-14/h4-10H,11,22H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVORLJQXSOBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=CC(=C(C=C3)C)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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